Cas no 1567896-43-8 ((1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol)

(1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol is a chiral alcohol derivative featuring a 4-methylthiophene moiety, which imparts unique steric and electronic properties. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring high enantiomeric purity. The compound’s thiophene ring enhances stability and reactivity in cross-coupling reactions, while the hydroxyl group allows for further functionalization. Its well-defined structure ensures consistent performance in catalytic applications and ligand design. This compound is particularly useful in the development of bioactive molecules, offering precise control over stereochemistry and molecular interactions. Suitable for research and industrial-scale synthesis, it meets stringent purity standards for advanced chemical applications.
(1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol structure
1567896-43-8 structure
Product name:(1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol
CAS No:1567896-43-8
MF:C7H10OS
MW:142.218700885773
CID:5565494
PubChem ID:80225370

(1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL15854173
    • (1r)-1-(4-methylthiophen-3-yl)ethan-1-ol
    • EN300-1827432
    • (R)-1-(4-methylthiophen-3-yl)ethanol
    • AKOS018787634
    • 1567896-43-8
    • (1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol
    • Inchi: 1S/C7H10OS/c1-5-3-9-4-7(5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1
    • InChI Key: BPTAAJBOXVKGCU-ZCFIWIBFSA-N
    • SMILES: S1C=C(C)C(=C1)[C@@H](C)O

Computed Properties

  • Exact Mass: 142.04523611g/mol
  • Monoisotopic Mass: 142.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 48.5Ų

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1827432-5.0g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
5.0g
$4890.0 2023-07-10
Enamine
EN300-1827432-10g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
10g
$4236.0 2023-09-19
Enamine
EN300-1827432-1.0g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
1.0g
$1686.0 2023-07-10
Enamine
EN300-1827432-0.1g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
0.1g
$867.0 2023-09-19
Enamine
EN300-1827432-0.25g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
0.25g
$906.0 2023-09-19
Enamine
EN300-1827432-2.5g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
2.5g
$1931.0 2023-09-19
Enamine
EN300-1827432-5g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
5g
$2858.0 2023-09-19
Enamine
EN300-1827432-0.5g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
0.5g
$946.0 2023-09-19
Enamine
EN300-1827432-1g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
1g
$986.0 2023-09-19
Enamine
EN300-1827432-0.05g
(1R)-1-(4-methylthiophen-3-yl)ethan-1-ol
1567896-43-8
0.05g
$827.0 2023-09-19

(1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol Related Literature

Additional information on (1r)-1-(4-Methylthiophen-3-yl)ethan-1-ol

Chemical Profile of (1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol (CAS No. 1567896-43-8)

(1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol, identified by its CAS number 1567896-43-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol, featuring a thiophene ring substituent, has garnered attention due to its structural complexity and potential biological activities. The compound's stereochemistry, specifically the (1R) configuration, plays a crucial role in determining its interaction with biological targets, making it a subject of extensive research in drug discovery.

The molecular structure of (1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol consists of an ethanol moiety linked to a 4-methylthiophene ring at the third position. This arrangement introduces both hydrophobic and hydrophilic regions, which can influence its solubility and binding affinity to biological receptors. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives are widely recognized for their pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. Among these, thiophene-based molecules have shown promise in various pharmacological applications. The synthesis of (1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol exemplifies the advancements in stereoselective organic synthesis, which are essential for producing enantiomerically pure compounds with desired biological activities. The (1R) configuration ensures that the compound maintains specific interactions with biological targets, thereby enhancing its efficacy and reducing potential side effects.

Current research in medicinal chemistry highlights the importance of chirality in drug design. The stereochemistry of a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. For instance, enantiomeric excess in pharmaceuticals can lead to improved therapeutic outcomes while minimizing adverse reactions. The synthesis and characterization of (1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol contribute to the growing body of knowledge in this area, providing insights into the development of chiral drugs with enhanced selectivity and potency.

The chemical properties of (1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol also make it a valuable intermediate in organic synthesis. Its structural features allow for further functionalization, enabling the creation of more complex derivatives with tailored biological activities. Researchers have explored various synthetic routes to access this compound, including asymmetric hydrogenation and cross-coupling reactions, which highlight the versatility of modern synthetic methodologies.

One notable application of thiophene derivatives is in the field of neurology. Several studies have demonstrated that thiophene-based compounds exhibit potential as scaffolds for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ethanol side chain in (1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol provides a suitable platform for further modifications aimed at enhancing bioavailability and target specificity. This has prompted investigations into its derivatives as potential leads for novel neuroprotective agents.

The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of compounds like (1R)-1-(4-Methylthiophen-3-yl)ethan-1-ol. Molecular modeling techniques have been employed to predict binding affinities and interactions with biological targets, facilitating the design of optimized analogs. These computational approaches complement experimental efforts by providing rapid screening tools for identifying promising candidates early in the drug development process.

In conclusion, (1R)-1-(4-Methylthiophen-3-ylolethanol (CAS No. 1567896438) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, including the chiral center and thiophene ring substituent, make it a valuable building block for developing novel therapeutic agents. The ongoing research into this compound underscores the importance of stereochemistry and heterocyclic chemistry in advancing drug discovery efforts worldwide.

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